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molecular formula C23H22ClN3O2 B1678286 Pagoclone CAS No. 133737-32-3

Pagoclone

Cat. No. B1678286
M. Wt: 407.9 g/mol
InChI Key: HIUPRQPBWVEQJJ-UHFFFAOYSA-N
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Patent
US06949653B2

Procedure details

A solution of 2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid (74.9 kg, 175.9 mol), (1S, 2R)-ephedrine hemihydrate (32.5 kg, 186.5 mol), 200 proof ethanol (290 Kg) and water (17 L) were stirred and heated to about 35° C. for 35 minutes. The solution was filtered and then cooled to about 20° C. until the onset of crystallization. The reaction was further cooled to 0-5° C. for about 2 hours. The intermediate ephedrine salt was filtered and washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L). The ephedrine salt was dissolved in 377 L of dichloromethane and stirred with 125 L water and 9.7 kg 37% hydrochloric acid. The aqueous layer was removed. The organic layer was washed with water (125 L). The organic layer was distilled to 60% of the original volume. Carbonyldiimidazole was dissolved in CH2Cl2 (128 L) and slowly transferred to the reaction solution. The reaction was complete after 20 minutes. The reaction was washed two times with water (250 L each). The CH2Cl2 solution was distilled atmospherically, the volume being replaced with of 200 proof ethanol (500 Kg). The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C. The solution was then held at 0-5° C. for 16 hours. The product was filtered and washed with 200 proof ethanol (100 kg). The product was dried for 16 hours under vacuum at 60° C. This afforded 26.0 Kg of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone as a white solid (36% yield). 1H-NMR: δ 8.87 (d, J=8.8, 1H), 8.61 (m, 2H), 7.93 (d, J=7.0, 1H), 7.74 (m, 4H), 6.05 (m, 1H), 3.62 (m, 1H), 3.28 (dd, J=7.0, 17.2, 1H), 2.42 (m, 2H), 1.35 (m, 3H), 0.79 (d, J=6.2, 6H); Cl (MS) M+1 at 408, 100%; [α]D20=+135° (c=1, dichloromethane).
Name
2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
74.9 kg
Type
reactant
Reaction Step One
[Compound]
Name
(1S, 2R)-ephedrine hemihydrate
Quantity
32.5 kg
Type
reactant
Reaction Step One
Quantity
290 kg
Type
reactant
Reaction Step One
Name
Quantity
17 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([NH:12][CH:13]([C:22]3[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=3[C:24](O)=[O:25])[CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])=[N:9]2)=[CH:4][CH:3]=1.C(O)C>O>[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[CH:13]([CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:19])[CH3:20])[C:22]4[C:23](=[CH:27][CH:28]=[CH:29][CH:30]=4)[C:24]3=[O:25])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
74.9 kg
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1
Name
(1S, 2R)-ephedrine hemihydrate
Quantity
32.5 kg
Type
reactant
Smiles
Name
Quantity
290 kg
Type
reactant
Smiles
C(C)O
Name
Quantity
17 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred with 125 L water and 9.7 kg 37% hydrochloric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 20° C. until the onset of crystallization
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was further cooled to 0-5° C. for about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The intermediate ephedrine salt was filtered
WASH
Type
WASH
Details
washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L)
DISSOLUTION
Type
DISSOLUTION
Details
The ephedrine salt was dissolved in 377 L of dichloromethane
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
The organic layer was washed with water (125 L)
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled to 60% of the original volume
DISSOLUTION
Type
DISSOLUTION
Details
Carbonyldiimidazole was dissolved in CH2Cl2 (128 L)
WASH
Type
WASH
Details
The reaction was washed two times with water (250 L each)
DISTILLATION
Type
DISTILLATION
Details
The CH2Cl2 solution was distilled atmospherically
TEMPERATURE
Type
TEMPERATURE
Details
The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C
WAIT
Type
WAIT
Details
The solution was then held at 0-5° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with 200 proof ethanol (100 kg)
CUSTOM
Type
CUSTOM
Details
The product was dried for 16 hours under vacuum at 60° C
Duration
16 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26 kg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06949653B2

Procedure details

A solution of 2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid (74.9 kg, 175.9 mol), (1S, 2R)-ephedrine hemihydrate (32.5 kg, 186.5 mol), 200 proof ethanol (290 Kg) and water (17 L) were stirred and heated to about 35° C. for 35 minutes. The solution was filtered and then cooled to about 20° C. until the onset of crystallization. The reaction was further cooled to 0-5° C. for about 2 hours. The intermediate ephedrine salt was filtered and washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L). The ephedrine salt was dissolved in 377 L of dichloromethane and stirred with 125 L water and 9.7 kg 37% hydrochloric acid. The aqueous layer was removed. The organic layer was washed with water (125 L). The organic layer was distilled to 60% of the original volume. Carbonyldiimidazole was dissolved in CH2Cl2 (128 L) and slowly transferred to the reaction solution. The reaction was complete after 20 minutes. The reaction was washed two times with water (250 L each). The CH2Cl2 solution was distilled atmospherically, the volume being replaced with of 200 proof ethanol (500 Kg). The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C. The solution was then held at 0-5° C. for 16 hours. The product was filtered and washed with 200 proof ethanol (100 kg). The product was dried for 16 hours under vacuum at 60° C. This afforded 26.0 Kg of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone as a white solid (36% yield). 1H-NMR: δ 8.87 (d, J=8.8, 1H), 8.61 (m, 2H), 7.93 (d, J=7.0, 1H), 7.74 (m, 4H), 6.05 (m, 1H), 3.62 (m, 1H), 3.28 (dd, J=7.0, 17.2, 1H), 2.42 (m, 2H), 1.35 (m, 3H), 0.79 (d, J=6.2, 6H); Cl (MS) M+1 at 408, 100%; [α]D20=+135° (c=1, dichloromethane).
Name
2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
74.9 kg
Type
reactant
Reaction Step One
[Compound]
Name
(1S, 2R)-ephedrine hemihydrate
Quantity
32.5 kg
Type
reactant
Reaction Step One
Quantity
290 kg
Type
reactant
Reaction Step One
Name
Quantity
17 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([NH:12][CH:13]([C:22]3[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=3[C:24](O)=[O:25])[CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])=[N:9]2)=[CH:4][CH:3]=1.C(O)C>O>[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[CH:13]([CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:19])[CH3:20])[C:22]4[C:23](=[CH:27][CH:28]=[CH:29][CH:30]=4)[C:24]3=[O:25])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
74.9 kg
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1
Name
(1S, 2R)-ephedrine hemihydrate
Quantity
32.5 kg
Type
reactant
Smiles
Name
Quantity
290 kg
Type
reactant
Smiles
C(C)O
Name
Quantity
17 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred with 125 L water and 9.7 kg 37% hydrochloric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 20° C. until the onset of crystallization
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was further cooled to 0-5° C. for about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The intermediate ephedrine salt was filtered
WASH
Type
WASH
Details
washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L)
DISSOLUTION
Type
DISSOLUTION
Details
The ephedrine salt was dissolved in 377 L of dichloromethane
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
The organic layer was washed with water (125 L)
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled to 60% of the original volume
DISSOLUTION
Type
DISSOLUTION
Details
Carbonyldiimidazole was dissolved in CH2Cl2 (128 L)
WASH
Type
WASH
Details
The reaction was washed two times with water (250 L each)
DISTILLATION
Type
DISTILLATION
Details
The CH2Cl2 solution was distilled atmospherically
TEMPERATURE
Type
TEMPERATURE
Details
The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C
WAIT
Type
WAIT
Details
The solution was then held at 0-5° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with 200 proof ethanol (100 kg)
CUSTOM
Type
CUSTOM
Details
The product was dried for 16 hours under vacuum at 60° C
Duration
16 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26 kg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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